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Introduction
Tetrahydrofurfurylamine (THFA), identified by CAS number 4795-29-3, is a versatile

heterocyclic amine that serves as a crucial building block and intermediate in a wide array of

chemical syntheses.[1][2] Its unique structure, comprising a tetrahydrofuran ring and a primary

amine functional group, imparts valuable properties such as solubility in various organic

solvents and water.[2][3] These characteristics make it an essential reagent in the production of

pharmaceuticals, agrochemicals, surfactants, and specialty polymers for coatings and

adhesives.[1][4] In the realm of drug discovery and development, THFA is a key precursor for

synthesizing complex molecules, including potent enzyme inhibitors targeting metabolic

diseases and cancer.[5][6] This guide provides a comprehensive technical overview of its

properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties
Tetrahydrofurfurylamine is typically a colorless to pale yellow liquid with a mild, amine-like

odor.[2] Its physical and chemical properties are summarized in the table below, compiled from

various sources to provide a comprehensive reference.
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Property Value Reference(s)

CAS Number 4795-29-3 [1][7]

Molecular Formula C₅H₁₁NO [1][7]

Molecular Weight 101.15 g/mol [1][7]

Appearance
Colorless to light-yellow clear

liquid
[1]

Boiling Point 153-154 °C @ 744 mmHg [7]

155 °C (Lit.) [1]

Density 0.98 g/mL at 25 °C (Lit.) [7]

0.977 g/cm³ (20°C/20°C)

Refractive Index (n20/D) 1.454 (Lit.) [7]

1.450 - 1.460 [1]

Flash Point 43 °C (109.4 °F) - closed cup [7]

45.56 °C (114.00 °F) - TCC [8]

Solubility
Miscible in water, soluble in

various organic solvents.
[2][3]

pKa 9.47 ± 0.29 (Predicted) [3]

Synonyms

2-

(Aminomethyl)tetrahydrofuran,

(Tetrahydrofuran-2-

yl)methanamine

[1][2][7]

Synthesis of Tetrahydrofurfurylamine
The primary industrial synthesis route for Tetrahydrofurfurylamine is the reductive amination

of furfuryl alcohol. This process can be optimized to achieve high yields and selectivity. An

alternative patented method involves the hydrogenation of furfurylamine.
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Experimental Protocol: Reductive Amination of Furfuryl
Alcohol
This protocol is based on the work by Liu et al., which demonstrates a switchable synthesis

using a Raney® Nickel catalyst.[2][7][9]

Materials:

Furfuryl alcohol

Raney® Nickel (catalyst)

Ammonia (NH₃)

Hydrogen (H₂)

Ethanol (solvent)

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and

temperature/pressure controls.

Procedure:

Catalyst Preparation: Activate the Raney® Ni catalyst according to standard procedures.

Reactor Charging: In a typical experiment, charge the autoclave with furfuryl alcohol, ethanol

as the solvent, and the activated Raney® Ni catalyst.

Ammoniation: Seal the reactor and purge it with nitrogen gas. Introduce ammonia (NH₃) into

the reactor to the desired pressure.

Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 1.0 MPa.[7]

Reaction Conditions: Heat the reactor to 180 °C while stirring.[2] Maintain these conditions

for the duration of the reaction (typically several hours), monitoring hydrogen uptake to

gauge reaction progress.
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Work-up: After the reaction is complete (cessation of hydrogen absorption), cool the reactor

to room temperature and carefully vent the excess ammonia and hydrogen.

Purification: Filter the reaction mixture to remove the Raney® Ni catalyst. The resulting

filtrate is then subjected to distillation to remove the solvent and any unreacted starting

material, yielding the purified Tetrahydrofurfurylamine product.[1] A yield of 94.0% can be

achieved under optimized conditions.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 17 Tech Support

https://www.benchchem.com/product/b043090?utm_src=pdf-body
https://patents.google.com/patent/US2739159A/en
https://www.researchgate.net/publication/319167341_Switchable_synthesis_of_furfurylamine_and_tetrahydrofurfurylamine_from_furfuryl_alcohol_over_RANEYR_nickel
https://pubs.rsc.org/en/content/articlelanding/2017/cy/c7cy00981j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Charge Autoclave:
- Furfuryl Alcohol
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- Raney® Ni (Catalyst)
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Synthesis of Tetrahydrofurfurylamine via Reductive Amination.
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Applications in Drug Development
Tetrahydrofurfurylamine is a valuable chiral building block for synthesizing complex,

biologically active molecules.[10][11] Its amine group provides a reactive handle for elaboration

into various scaffolds targeting critical enzymes in disease pathways.

Case Study 1: Stearoyl-CoA Desaturase 1 (SCD1)
Inhibitors
Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-

limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty

acids (SFAs).[12] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases

like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[13]

Tetrahydrofurfurylamine is used as an intermediate in the synthesis of potent and selective

SCD1 inhibitors.[8]

SCD1 Signaling Pathway Context: The SCD1 enzyme is located in the endoplasmic reticulum

and plays a central role in cellular lipid composition. Its activity influences membrane fluidity,

cell signaling, and the formation of complex lipids like triglycerides and cholesterol esters.

Dysregulation of this pathway is linked to various metabolic disorders.[12]
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SCD1 Metabolic Pathway

Saturated Fatty Acids (SFAs)
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Role of SCD1 in Lipid Metabolism and Point of Inhibition.

Synthetic Workflow: In the synthesis of SCD1 inhibitors, the tetrahydrofurfurylamine moiety is

typically introduced via nucleophilic substitution or amide coupling reactions to build the final

heterocyclic scaffold.
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General Workflow for SCD1 Inhibitor Synthesis

Tetrahydrofurfurylamine
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Use of THFA in the Synthesis of SCD1 Inhibitors.

Case Study 2: Topoisomerase I Inhibitors
DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA

during critical cellular processes like replication and transcription.[14] Topoisomerase I (Top1)

relieves torsional strain by creating transient single-strand breaks in the DNA backbone.[15]

Inhibitors of Top1 are a cornerstone of cancer chemotherapy, as they trap the enzyme-DNA

cleavage complex, leading to lethal double-strand breaks in replicating cancer cells.[16]

Tetrahydrofurfurylamine has been utilized as a key intermediate in the synthesis of novel

Top1 inhibitors.
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Topoisomerase I Mechanism of Action: Top1 binds to DNA and cleaves one strand, forming a

covalent intermediate. This allows the DNA to rotate and unwind before the enzyme re-ligates

the broken strand. Inhibitors block this re-ligation step.[15]

Topoisomerase I (Top1) Action & Inhibition

Supercoiled DNA
(Torsional Strain)

Topoisomerase I

Top1-DNA Covalent
Cleavage Complex

(Single-Strand Break)

 Binds & Cleaves

Strand Rotation
Replication Fork Collision
-> Double-Strand Breaks

-> Apoptosis

Re-ligation

Relaxed DNA

Top1 Inhibitor
(Derived from THFA)

 Traps Complex

Click to download full resolution via product page

Mechanism of Topoisomerase I and its Inhibition.
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Experimental Protocols for Analysis
Ensuring the purity and identity of Tetrahydrofurfurylamine is critical for its application,

particularly in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is

a standard and effective method for this purpose.

General Protocol: Analysis by GC-MS
This protocol outlines a general method for the qualitative and quantitative analysis of

Tetrahydrofurfurylamine. Specific parameters should be optimized based on the available

instrumentation.

Instrumentation:

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer

(MS).

Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or a wax column).

Sample Preparation:

Prepare a stock solution of Tetrahydrofurfurylamine in a suitable solvent (e.g., methanol or

dichloromethane) at a known concentration (e.g., 1 mg/mL).

Create a series of calibration standards by diluting the stock solution.

Prepare the sample for analysis by diluting it to fall within the calibration range. An internal

standard may be added for improved quantitation.

GC-MS Parameters (Typical):

Injection Port Temp: 250 °C

Injection Mode: Splitless or Split (e.g., 50:1)

Injection Volume: 1 µL

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
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Oven Program:

Initial Temp: 70 °C, hold for 2 min

Ramp: 10-20 °C/min to 250 °C

Final Hold: 5 min

MS Transfer Line Temp: 280 °C

Ion Source Temp: 230 °C

Scan Range: m/z 40-300

Data Analysis:

Identification: Compare the retention time and the mass spectrum of the analyte peak with

that of a certified reference standard.

Quantification: Generate a calibration curve from the standard solutions and determine the

concentration of the sample based on its peak area.
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Analytical Workflow (GC-MS)

Sample & Standard
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General Workflow for the Analysis of Tetrahydrofurfurylamine.

Safety Information
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Tetrahydrofurfurylamine is a flammable liquid and can cause skin and eye irritation.[11]

Proper personal protective equipment (PPE) and handling procedures are mandatory.
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Safety Aspect Information Reference(s)

GHS Pictograms Flame, Exclamation Mark [7]

Signal Word Warning [7][11]

Hazard Statements
H226: Flammable liquid and

vapor.
[11]

H315: Causes skin irritation. [11]

H319: Causes serious eye

irritation.
[11]

Precautionary
P210: Keep away from heat,

sparks, open flames.
[11]

Statements
P280: Wear protective

gloves/eye protection.
[11]

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[11]

First Aid (Eyes) Get medical aid immediately. [10]

First Aid (Skin)

Immediately flush skin with

plenty of soap and water for at

least 15 minutes while

removing contaminated

clothing.

[10]

Storage

Store in a cool, dry, well-

ventilated area away from

incompatible substances.

Keep container tightly closed.

Flammables-area. Store under

inert gas as it can be air

sensitive.

[10][16]
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Toxicity

Poison by intraperitoneal

route. LD50 (mouse,

intraperitoneal): 200 mg/kg.

[8]

Conclusion
Tetrahydrofurfurylamine (CAS 4795-29-3) is a cornerstone intermediate chemical with

significant utility, particularly in the pharmaceutical industry. Its favorable physical properties

and reactive nature allow for its incorporation into a diverse range of complex molecular

architectures. As demonstrated, it is a key building block for modern therapeutics targeting

fundamental disease pathways, such as lipid metabolism and DNA replication. The detailed

protocols for its synthesis and analysis provided herein serve as a valuable resource for

researchers aiming to leverage this versatile compound in their scientific and developmental

endeavors. Adherence to strict safety protocols is essential when handling this flammable and

irritant chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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